
4-(2-Bromo-4-nitrophenoxy)but-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4-nitrophenoxy)but-2-en-1-ol is an organic compound with the molecular formula C10H10BrNO4 It is characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to a butenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-nitrophenoxy)but-2-en-1-ol typically involves the reaction of 2-bromo-4-nitrophenol with but-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-4-nitrophenoxy)but-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of phenoxy derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-4-nitrophenoxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-4-nitrophenoxy)but-2-en-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with biological activity. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(2-nitrophenoxy)acetylcarbohydrazonoylphenyl 4-methylbenzoate
- 1-Bromo-4-(4-nitrophenoxy)benzene
Uniqueness
4-(2-Bromo-4-nitrophenoxy)but-2-en-1-ol is unique due to its specific combination of functional groups and its butenol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
188436-55-7 |
|---|---|
Molekularformel |
C10H10BrNO4 |
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
4-(2-bromo-4-nitrophenoxy)but-2-en-1-ol |
InChI |
InChI=1S/C10H10BrNO4/c11-9-7-8(12(14)15)3-4-10(9)16-6-2-1-5-13/h1-4,7,13H,5-6H2 |
InChI-Schlüssel |
LLECPJBCEFOSDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


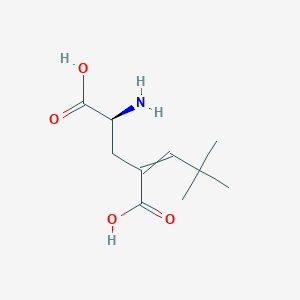
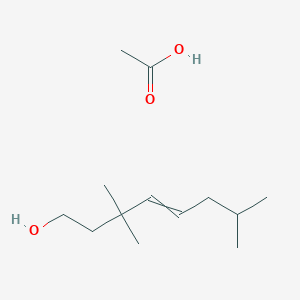

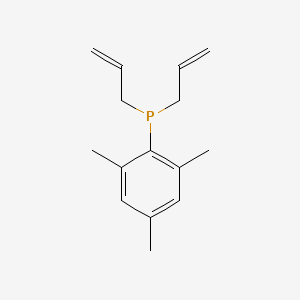
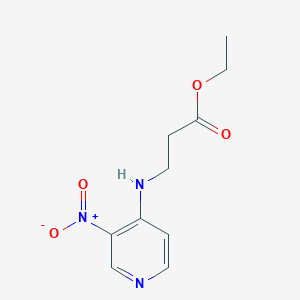
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
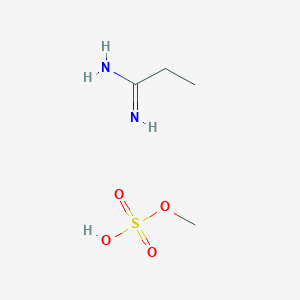

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
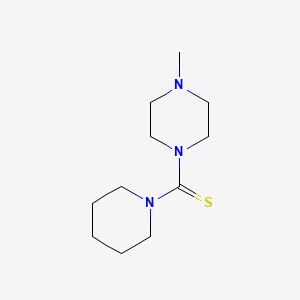


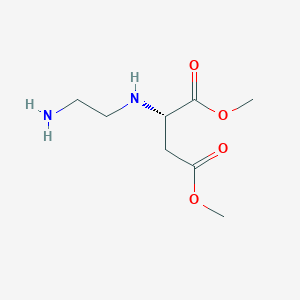
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
